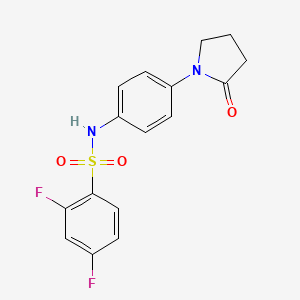

N-(4-(2-oxopyrrolidin-1-yl)phényl)-2,4-difluorobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

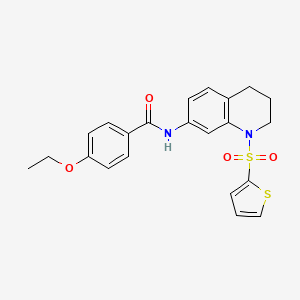

2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.

BenchChem offers high-quality 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le cycle pyrrolidine dans ce composé sert d'échafaudage polyvalent pour la conception de nouvelles molécules biologiquement actives . Les chimistes médicinaux utilisent souvent des hétérocycles azotés comme la pyrrolidine pour créer des composés destinés au traitement des maladies humaines.

- Des études de relation structure-activité (RSA) ont révélé l'impact des facteurs stériques sur l'activité biologique. Par exemple, l'activité antibactérienne varie en fonction des substituants N'- et des substituants 4'-phényle .

Chimie médicinale et développement de médicaments

Stéréochimie et activité biologique

Inhibition de l'anhydrase carbonique

Mécanisme D'action

Target of Action

The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the Sigma-1 receptor It binds to this receptor and modifies its activity, influencing the regulation of Ca2+ ion influx and other functions

Biochemical Pathways

The compound’s action on the Sigma-1 receptor affects various biochemical pathways, particularly those involving neurotransmitters such as acetylcholine, glutamate, and noradrenaline . By modulating the Sigma-1 receptor, the compound can influence these pathways and their downstream effects, potentially leading to potent anti-seizure, antidepressant, or cognition-enhancing effects .

Pharmacokinetics

The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its modulation of the Sigma-1 receptor. By influencing this receptor, the compound can affect various cellular functions and pathways, potentially leading to changes in neuronal activity and other cellular processes . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with the Sigma-1 receptor and its subsequent effects can be affected by the presence of endogenous or exogenous agonists . Additionally, the compound’s pharmacokinetic properties, such as its bioavailability, can be influenced by factors such as pH, temperature, and the presence of other substances in the body .

Analyse Biochimique

Biochemical Properties

Compounds containing a pyrrolidine ring are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

2,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-11-3-8-15(14(18)10-11)24(22,23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERHCADIFMXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2371190.png)

![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371209.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)